molecular formula C13H15N3O B13440286 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13440286
M. Wt: 229.28 g/mol
InChI Key: QUCJJVKLDRMMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound featuring a bicyclic core structure formed by a fused imidazole and pyrazine ring system. The core scaffold, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is derived from heterocyclized dipeptides, enabling structural diversity through modifications at the C-3 position or the pyrazine ring . The 4-methoxyphenyl substituent at C-3 distinguishes this compound, influencing its electronic properties and biological interactions. This derivative has been explored for diverse therapeutic applications, including kinase inhibition, antifungal activity, and G-protein modulation .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H15N3O/c1-17-11-4-2-10(3-5-11)12-8-15-13-9-14-6-7-16(12)13/h2-5,8,14H,6-7,9H2,1H3

InChI Key

QUCJJVKLDRMMKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-methoxyphenylhydrazine with a suitable diketone, followed by cyclization under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.

    Substitution: Formation of halogenated or alkylated imidazo[1,2-A]pyrazine derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound with a unique imidazo[1,2-A]pyrazine structure, featuring a methoxyphenyl group attached to a tetrahydroimidazo framework. It has a molecular formula of C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol.

Scientific Research Applications

This compound is recognized for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets. It exhibits significant biological activities, particularly in cancer research. Its mechanism of action often involves the inhibition of specific kinases that play crucial roles in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and may initiate apoptosis through pathways involving mitochondrial regulation. The compound's interactions with various molecular targets make it a candidate for further exploration in drug development.

Compound NameStructureUnique Features
3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineC₁₃H₁₅N₃OSimilar structure but different methoxy position; potential variations in biological activity.
5,6-Dihydroimidazo[1,2-a]pyrazineC₈H₉N₃Lacks the phenyl substitution; simpler structure may lead to different reactivity and activity profiles.
5-Methyl-6-phenylimidazo[1,2-a]pyrazineC₁₁H₉N₃Contains a methyl group instead of methoxy; may exhibit distinct pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl group confers weak kinase inhibition but notable antifungal synergy, suggesting substituent-dependent target specificity .
  • Benzylamine at C-3 enhances CDK9 affinity, likely due to hydrogen-bonding interactions with the kinase active site .
  • Dimerization (e.g., BIM-46187) improves Gαq protein inhibition, highlighting the role of molecular size and multivalency in protein-ligand interactions .

Comparison with Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

While structurally similar, pyrimidine-based analogues (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) exhibit distinct pharmacological profiles:

Compound Class Core Structure Key Activities Reference
Tetrahydroimidazo[1,2-a]pyrazine Pyrazine core Antifungal, kinase inhibition, G-protein modulation
Tetrahydroimidazo[1,2-a]pyrimidine Pyrimidine core Antibacterial (e.g., E. coli, S. aureus inhibition)

Key Observations :

  • The pyrazine core facilitates broader therapeutic applications (e.g., antifungal and kinase targeting), whereas the pyrimidine core is associated with antibacterial activity, likely due to differences in ring electronegativity and solubility .

Substituent Effects on Pharmacokinetics and Toxicity

  • 4-Methoxyphenyl Group : Demonstrates low cytotoxicity (IC₅₀ > 50 µM in mouse fibroblasts), making it suitable for antifungal combinations .
  • Trifluoromethyl Groups (e.g., in SuFEx derivatives): Improve metabolic stability but may increase lipophilicity, affecting bioavailability .
  • Bromine Substituents : Serve as versatile intermediates for further synthesis but may introduce reactivity challenges .

Case Study: Overcoming Drug Resistance

The 4-methoxyphenyl derivative synergizes with itraconazole against Sporothrix spp., reducing itraconazole resistance.

Biological Activity

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol
  • Structural Features : The compound features a methoxyphenyl group attached to a tetrahydroimidazo framework, which contributes to its unique chemical properties and biological interactions.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and may trigger apoptosis through mitochondrial regulation pathways.
  • Cellular Interactions : Interaction studies reveal that the compound can bind to various enzymes and receptors within biological systems, modulating cellular pathways and leading to therapeutic effects such as apoptosis in cancer cells.

Anticancer Activity

This compound has demonstrated notable anticancer properties. Below is a summary of its activity against different cancer cell lines:

Cell Line IC₅₀ (μM) Effect
BEL-74029.40Significant inhibition of proliferation
A5497.83Induces apoptosis
HCT1163.19 - 8.90Potent anticancer activity

These findings suggest that the compound could serve as a potential candidate for drug development aimed at treating various cancers.

Inhibition Studies

The compound has shown promising results in inhibition studies against various biological targets:

  • Nitric Oxide Overexpression : At a concentration of 20 μM, it exhibited 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide overexpression in RAW264.7 macrophages .
  • Apoptosis Induction : Fluorescence staining and flow cytometry analyses confirmed that the compound could induce apoptosis in BEL-7402 cells .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple lines.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound regulates DNA damage proteins and autophagy-related proteins in drug-resistant cancer cells. These actions resulted in increased reactive oxygen species (ROS) levels and decreased mitochondrial transmembrane potential .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazine precursors followed by cyclization. Key parameters include:

  • Temperature control : Reactions often proceed at 80–100°C to avoid side products .
  • Solvent selection : Ethanol or DMF is preferred for solubility and green chemistry compatibility .
  • Purification : Column chromatography (silica gel) or recrystallization from i-propanol ensures high purity (>95%) .
    Methodological optimization should prioritize yield (e.g., 73% achieved via oxidative ring closure in related imidazo-heterocycles) and scalability .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for the tetrahydroimidazo-pyrazine core (e.g., δ 2.5–3.5 ppm for CH₂ groups in the saturated ring) and methoxyphenyl substituents (δ 3.8 ppm for OCH₃) .
  • HPLC : Retention times (e.g., 1.67 min) and k’ values (0.72) validate purity and stability .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated within 1 ppm error) .
  • IR : Identify key functional groups (e.g., C=S at ~1100 cm⁻¹ in thione derivatives) .

Q. How can initial biological activity screening be designed for this compound?

  • Target selection : Prioritize kinases or enzymes (e.g., 14-α-demethylase) based on structural analogs with reported activity .
  • Assay protocols : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination) or microbial growth inhibition for antifungal screening .
  • Positive controls : Include reference inhibitors (e.g., fluconazole for antifungal assays) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent variation : Introduce halogens, alkyl groups, or heteroaromatics at the 4-methoxyphenyl or pyrazine positions to modulate lipophilicity and electronic effects .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical substituents (e.g., trifluoromethyl groups enhance metabolic stability) .
  • Computational docking : Use software like AutoDock to predict binding modes with targets (e.g., 3LD6 PDB structure for fungal enzymes) .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

  • Molecular dynamics simulations : Model binding stability with targets (e.g., triazolopyrimidine derivatives show strong π-π stacking in kinase pockets) .
  • ADMET prediction : Tools like SwissADME assess logP (aim for 2–4), CYP450 inhibition, and blood-brain barrier penetration .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthesis .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Solubility testing : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations .
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated) .
  • Off-target profiling : Screen against kinase panels to rule out nonspecific binding .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, impurities)?

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.